molecular formula C22H20N2O2S B11340549 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 796090-49-8

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B11340549
CAS No.: 796090-49-8
M. Wt: 376.5 g/mol
InChI Key: UWQANCXHPSBETI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a thiophene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thiophene carboxamide structure can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a thiophene carboxamide structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

796090-49-8

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-26-16-10-8-15(9-11-16)18(13-24-22(25)21-7-4-12-27-21)19-14-23-20-6-3-2-5-17(19)20/h2-12,14,18,23H,13H2,1H3,(H,24,25)

InChI Key

UWQANCXHPSBETI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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